molecular formula C24H25F3N6O B10944155 N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N-methyl-5-[4-(propan-2-yl)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N-methyl-5-[4-(propan-2-yl)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B10944155
M. Wt: 470.5 g/mol
InChI Key: PTJYBTYPCFXDKZ-UHFFFAOYSA-N
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Description

N~2~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-5-(4-ISOPROPYLPHENYL)-N~2~-METHYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound with a unique structure that combines pyrazole and pyrimidine rings. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

Molecular Formula

C24H25F3N6O

Molecular Weight

470.5 g/mol

IUPAC Name

N-[(2-ethylpyrazol-3-yl)methyl]-N-methyl-5-(4-propan-2-ylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C24H25F3N6O/c1-5-32-18(10-11-28-32)14-31(4)23(34)20-13-22-29-19(12-21(24(25,26)27)33(22)30-20)17-8-6-16(7-9-17)15(2)3/h6-13,15H,5,14H2,1-4H3

InChI Key

PTJYBTYPCFXDKZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)CN(C)C(=O)C2=NN3C(=CC(=NC3=C2)C4=CC=C(C=C4)C(C)C)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-5-(4-ISOPROPYLPHENYL)-N~2~-METHYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the pyrazole ring, followed by the construction of the pyrimidine ring, and finally, the introduction of the trifluoromethyl group. The reaction conditions often require the use of strong bases, high temperatures, and inert atmospheres to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to minimize costs and maximize yield. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and alternative solvents may be explored to improve the efficiency and environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

N~2~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-5-(4-ISOPROPYLPHENYL)-N~2~-METHYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in a wide range of substituted derivatives with different functional groups.

Scientific Research Applications

N~2~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-5-(4-ISOPROPYLPHENYL)-N~2~-METHYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N2-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-5-(4-ISOPROPYLPHENYL)-N~2~-METHYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **N~2~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-5-(4-ISOPROPYLPHENYL)-N~2~-METHYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
  • **N~2~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-5-(4-METHYLPHENYL)-N~2~-METHYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE

Uniqueness

N~2~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-5-(4-ISOPROPYLPHENYL)-N~2~-METHYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is unique due to its specific combination of functional groups and structural features. The presence of the trifluoromethyl group and the specific arrangement of the pyrazole and pyrimidine rings contribute to its distinct chemical and biological properties, setting it apart from similar compounds.

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